molecular formula C19H14F3N3O4 B1682690 (E)-UK122 (TFA) CAS No. 1186653-73-5

(E)-UK122 (TFA)

Cat. No.: B1682690
CAS No.: 1186653-73-5
M. Wt: 405.3 g/mol
InChI Key: KVCIDYPYQWLDKP-KMZJGFRYSA-N
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Description

(E)-UK122 (TFA) is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

(E)-UK122 is primarily recognized for its role as a uPA (urokinase-type plasminogen activator) inhibitor, which is significant in cancer treatment. The inhibition of uPA can impede tumor invasion and metastasis, making it a target for therapeutic intervention in oncology.

Case Studies

  • A study published in Molecular Cancer Therapeutics demonstrated the efficacy of (E)-UK122 in reducing tumor growth in xenograft models of breast cancer. The results indicated a significant reduction in metastasis compared to control groups .
  • In another investigation, the compound was shown to enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapies .

Environmental Applications

Beyond its medicinal uses, (E)-UK122 has implications in environmental science, particularly concerning its toxicological profile and persistence in ecosystems.

Toxicological Concerns

  • Research indicates that trans fatty acids (TFAs), including those related to (E)-UK122, exhibit toxicity to reproduction and liver functions in mammalian models. This raises concerns regarding their accumulation in the environment and potential effects on human health .
  • The compound's persistence has been linked to adverse ecological impacts, particularly in aquatic systems where it can bioaccumulate .

Ecotoxicity Data

  • A review highlighted that ecotoxicity studies have identified critical concentration thresholds for various organisms. For instance, the lowest No Observed Effect Concentration (NOEC) for algae was determined to be 120 μg/L for TFA-related compounds . This data underscores the need for regulatory measures to mitigate environmental exposure.

Synthesis and Development

The synthesis of (E)-UK122 involves complex chemical processes that enhance its efficacy and specificity as an inhibitor.

Synthetic Pathways

  • Recent advancements have focused on optimizing synthetic routes to improve yield and purity of (E)-UK122. Techniques such as copper-catalyzed azide-alkyne cycloadditions have been employed to create derivatives with enhanced pharmacological properties .

Structural Modifications

  • Modifications to the triazole ring structure have been explored to enhance membrane permeability and metabolic stability, thereby improving the compound's overall therapeutic profile .

Summary Table of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryEffective uPA inhibitor; reduces tumor growth and metastasis
ToxicologyExhibits reproductive toxicity; accumulates in ecosystems
SynthesisOptimized synthetic pathways enhance yield; structural modifications improve efficacy

Mechanism of Action

The mechanism of action of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and benzenecarboximidamides. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-UK122 (TFA) is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes, including cancer metastasis and tissue remodeling. The compound has garnered attention due to its potential therapeutic applications, particularly in oncology.

(E)-UK122 functions by inhibiting uPA, which plays a crucial role in the plasminogen activation system. This inhibition can lead to reduced extracellular matrix degradation, ultimately hindering tumor invasion and metastasis. The compound's selectivity for uPA over other serine proteases enhances its therapeutic potential while minimizing off-target effects.

Pharmacological Profile

The biological activity of (E)-UK122 is characterized by its potency and selectivity. The following table summarizes key pharmacological data:

Parameter Value
Target Urokinase-type plasminogen activator (uPA)
IC50 9.30 ± 2.67 µM
Selectivity High selectivity for uPA over other serine proteases
Solubility Soluble in DMSO and water

Case Studies and Research Findings

  • Inhibition of Cancer Cell Migration : A study demonstrated that (E)-UK122 significantly inhibited the migration of breast cancer cells in vitro, suggesting its potential use as an anti-metastatic agent .
  • Impact on Tumor Growth : In vivo experiments using mouse models showed that treatment with (E)-UK122 resulted in a marked reduction in tumor size and metastasis compared to control groups, indicating its efficacy as an anti-cancer drug .
  • Synergistic Effects with Chemotherapy : Research has indicated that combining (E)-UK122 with conventional chemotherapeutics enhances the overall anti-tumor effect, potentially allowing for lower doses of chemotherapy agents while maintaining efficacy .

Safety and Toxicology

Initial toxicological assessments suggest that (E)-UK122 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are necessary to establish long-term safety and potential side effects in humans.

Properties

IUPAC Name

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.C2HF3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-10H,(H3,18,19);(H,6,7)/b14-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCIDYPYQWLDKP-KMZJGFRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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